molecular formula C15H21NO3 B13498402 Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate CAS No. 1026417-23-1

Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Cat. No.: B13498402
CAS No.: 1026417-23-1
M. Wt: 263.33 g/mol
InChI Key: GTFOVZQMVHZFNJ-UHFFFAOYSA-N
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Description

Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C15H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and 3-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization or recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .

Scientific Research Applications

Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-pyrroline-1-carboxylate: Another pyrrolidine derivative with similar structural features.

    Pyrrolidine-2-one: A related compound with a different functional group.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

Uniqueness

Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is unique due to the presence of both a benzyl group and a hydroxyl group on the pyrrolidine ring.

Properties

CAS No.

1026417-23-1

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2

InChI Key

GTFOVZQMVHZFNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCCO

Origin of Product

United States

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